molecular formula C13H18O3 B8699182 5-Phenoxypentanoic acid ethyl ester CAS No. 69687-95-2

5-Phenoxypentanoic acid ethyl ester

Cat. No.: B8699182
CAS No.: 69687-95-2
M. Wt: 222.28 g/mol
InChI Key: DNCNZDFEQZJZEN-UHFFFAOYSA-N
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Description

5-Phenoxypentanoic acid ethyl ester (CAS 69687-95-2), also known as ethyl 5-phenoxypentanoate, is an ester derivative characterized by a pentanoic acid backbone substituted with a phenoxy group at the fifth carbon and an ethyl ester moiety. Its molecular formula is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research. Key identifiers include synonyms such as "5-phenoxy valeric acid ethyl ester" and InChIKey DNCNZDFEQZJZEN-UHFFFAOYSA-N .

Properties

CAS No.

69687-95-2

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 5-phenoxypentanoate

InChI

InChI=1S/C13H18O3/c1-2-15-13(14)10-6-7-11-16-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3

InChI Key

DNCNZDFEQZJZEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCOC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Phenoxypentanoic acid ethyl ester can be synthesized through the esterification of 5-phenoxypentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

5-phenoxypentanoic acid+ethanolH2SO4Ethyl 5-phenoxypentanoate+water\text{5-phenoxypentanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 5-phenoxypentanoic acid+ethanolH2​SO4​​Ethyl 5-phenoxypentanoate+water

Industrial Production Methods

In an industrial setting, the production of ethyl 5-phenoxypentanoate may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-Phenoxypentanoic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, ethyl 5-phenoxypentanoate can be hydrolyzed back to 5-phenoxypentanoic acid and ethanol.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 5-phenoxypentanoic acid and ethanol.

    Reduction: 5-phenoxypentanol.

    Substitution: Various substituted phenoxypentanoates depending on the nucleophile used.

Scientific Research Applications

5-Phenoxypentanoic acid ethyl ester has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-phenoxypentanoate depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism of action would depend on the specific drug it is used to synthesize.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Research Findings References
5-Phenoxypentanoic acid ethyl ester C₁₃H₁₈O₃ 222.28 Phenoxy group at C5, ethyl ester Synthetic intermediate; pharmaceutical R&D
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate C₇H₇F₃O₄ 224.12 Trifluoromethyl, two oxo groups at C2/C4 Fluorinated building block for agrochemicals
Ethyl 5-(3-thienyl)pentanoate C₁₁H₁₆O₂S 212.31 Thiophene ring at C5 Electronic materials; conductive polymers
4-Pentenoic acid, 5-hydroxy-3-oxo-5-phenyl-, methyl ester C₁₃H₁₄O₄ 234.25 Hydroxy, oxo, phenyl groups; α,β-unsaturation Pharmacological research (anti-inflammatory)
(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester C₂₁H₂₅NO₂ 331.43 Biphenyl, amino, methyl groups Chiral intermediate in drug synthesis
Pentanoic acid, 5-(methylphenylamino)-, ethyl ester C₁₄H₂₁NO₂ 235.32 N-methylphenylamino group at C5 Potential neurotransmitter analogs

Key Structural and Functional Comparisons

Substituent Effects on Reactivity: The phenoxy group in this compound enhances lipophilicity compared to simpler aliphatic esters (e.g., ethyl acetate). In contrast, the trifluoro and dioxo groups in Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate increase electrophilicity, making it reactive in nucleophilic substitutions . Thiophene-containing esters (e.g., Ethyl 5-(3-thienyl)pentanoate) exhibit π-conjugation, useful in materials science for conductivity modulation .

Biological Activity: Compounds with amino groups (e.g., (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester) are explored as chiral intermediates in asymmetric synthesis of bioactive molecules, including protease inhibitors .

Volatility and Solubility: Esters with bulky aromatic substituents (e.g., biphenyl or phenoxy groups) exhibit lower volatility compared to short-chain esters like propionic acid ethyl ester (boiling point ~99°C). This property makes them suitable for non-volatile applications such as polymer plasticizers .

Research and Industrial Relevance

  • Synthetic Versatility: this compound serves as a precursor in synthesizing phenoxy-containing polymers and surfactants. Its analogs with electron-withdrawing groups (e.g., trifluoro, oxo) are prioritized in agrochemical research for enhanced stability .
  • Pharmacological Potential: Amino- and hydroxy-substituted esters are under investigation for CNS drug delivery due to their blood-brain barrier permeability .

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